![molecular formula C15H17N5O B5636999 N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide](/img/structure/B5636999.png)
N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide and its derivatives involves various chemical processes and conditions. A notable method described involves the synthesis of 2-substituted N-(4-phenyl-1 piperazinyl)propyl(butyl)- and hydroxyalkyl derivatives, showcasing the versatility in manipulating the chemical structure to achieve different derivatives with specific properties (Śladowska et al., 1996).
Molecular Structure Analysis
The molecular structure of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives has been characterized through various analytical techniques. For instance, the structural elucidation of bis(pyrimidines) derivatives linked through a piperazine unit highlights the compound's complex architecture and potential for diverse interactions and functionalities (Mekky et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives are diverse. The compound has been involved in reactions leading to the formation of various biologically active derivatives. For example, its analogs have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).
Physical Properties Analysis
The physical properties of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives have been studied to understand better their solubility, stability, and crystalline structure. For instance, the crystal structure analysis of related compounds provides insights into their solid-state characteristics and potential for drug formulation (Al-Omary et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and catalytic activities of N-phenyl-4-(2-pyrimidinyl)-1-piperazinecarboxamide derivatives, have been explored in various studies. These compounds have been used as catalysts in enantioselective reactions, highlighting their potential in synthetic organic chemistry and the development of new pharmaceuticals (Wang et al., 2006).
properties
IUPAC Name |
N-phenyl-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(18-13-5-2-1-3-6-13)20-11-9-19(10-12-20)14-16-7-4-8-17-14/h1-8H,9-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSMZINHQWUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide |
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